ethyl 3-methyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-methyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C14H14F3N3O4S and its molecular weight is 377.34. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Ethyl 3-methyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate derivatives have been identified as novel corrosion inhibitors for mild steel, useful in industrial pickling processes. The corrosion inhibition efficiency reached up to 98.8% at certain concentrations, indicating a strong protective effect against corrosion. The studies employed techniques such as gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the inhibition performance. Surface analysis through scanning electron microscopy (SEM) and atomic force microscopy (AFM) confirmed the formation of a protective layer on the mild steel surface. Theoretical simulations supported these findings, providing insights into the interaction mechanisms between the inhibitor molecules and the metal surface (Dohare, Ansari, Quraishi, & Obot, 2017).
Molecular Synthesis and Characterization
Studies have focused on the synthesis, characterization, and the investigation of structural and electronic properties of this compound derivatives. These compounds have been synthesized through various chemical reactions, including one-pot condensation processes. Single crystal X-ray diffraction and density functional theory (DFT) calculations have been utilized to elucidate their molecular structures and understand their electronic configurations. These studies contribute to the broader field of organic synthesis, offering potential applications in designing new materials and pharmaceuticals (Viveka et al., 2016).
Antibacterial Agents
Research into novel heterocyclic compounds containing a sulfonamido moiety, including this compound derivatives, has shown promising results for use as antibacterial agents. These compounds exhibited significant antibacterial activity against a range of bacterial strains, highlighting their potential in developing new antimicrobial therapies (Azab, Youssef, & El-Bordany, 2013).
Fluorescent Molecules
The synthesis and investigation of this compound derivatives have unveiled their potential as novel fluorescent molecules. This fluorescence property opens up new possibilities for their application in bioimaging and molecular probes, where they could serve as tools for visualizing biological processes at the molecular level (Wu et al., 2006).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activity of this compound derivatives. These compounds have demonstrated broad-spectrum antimicrobial properties, including antibacterial and antifungal activities, making them attractive candidates for further development into antimicrobial drugs (Bhat et al., 2016).
Mechanism of Action
Target of action
The compound “ethyl 3-methyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are known to have a wide range of biological activities and can interact with various enzymes and receptors in the body .
Mode of action
The trifluoromethyl group in the compound could enhance its binding affinity and selectivity .
Biochemical pathways
Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific structure and target .
Result of action
Based on the biological activities of other pyrazole derivatives, it could potentially have effects such as anti-inflammatory, antiviral, or anticancer activities .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group could enhance the compound’s stability .
Properties
IUPAC Name |
ethyl 5-methyl-3-[[4-(trifluoromethyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O4S/c1-3-24-13(21)11-8(2)18-19-12(11)25(22,23)20-10-6-4-9(5-7-10)14(15,16)17/h4-7,20H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICNUVIWXSSCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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